2,4-Dimethyl-6-phenyl-1,3-dioxane
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Overview
Description
2,4-Dimethyl-6-phenyl-1,3-dioxane is an organic compound belonging to the class of 1,3-dioxanes These compounds are characterized by a six-membered ring containing two oxygen atoms at the 1 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dimethyl-6-phenyl-1,3-dioxane can be synthesized through the acetalization of carbonyl compounds with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst . A common method involves the use of para-toluene sulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
Industrial Production Methods: Industrial production of 1,3-dioxanes, including this compound, typically involves similar acetalization processes. The use of efficient catalysts such as zirconium tetrachloride (ZrCl4) and tetrabutylammonium tribromide has been reported to yield high purity products under mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethyl-6-phenyl-1,3-dioxane undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like organolithium or Grignard reagents.
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: LiAlH4, NaBH4
Substitution: Organolithium, Grignard reagents
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .
Scientific Research Applications
2,4-Dimethyl-6-phenyl-1,3-dioxane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-6-phenyl-1,3-dioxane involves its interaction with molecular targets through its functional groups. The compound can form stable complexes with metal ions, which can influence various biochemical pathways. Its ability to undergo oxidation and reduction reactions also plays a role in its biological activity .
Comparison with Similar Compounds
Meldrum’s Acid (2,2-Dimethyl-1,3-dioxane-4,6-dione): Known for its high acidity and use in organic synthesis.
1,3-Dioxolane: Used as a solvent and in the synthesis of polyacetals.
Uniqueness: 2,4-Dimethyl-6-phenyl-1,3-dioxane is unique due to the presence of both methyl and phenyl groups, which enhance its stability and reactivity compared to other 1,3-dioxanes. Its specific substitution pattern allows for selective reactions and applications in various fields .
Properties
CAS No. |
40698-67-7 |
---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
2,4-dimethyl-6-phenyl-1,3-dioxane |
InChI |
InChI=1S/C12H16O2/c1-9-8-12(14-10(2)13-9)11-6-4-3-5-7-11/h3-7,9-10,12H,8H2,1-2H3 |
InChI Key |
UHICLWNLEIHLGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(OC(O1)C)C2=CC=CC=C2 |
Origin of Product |
United States |
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